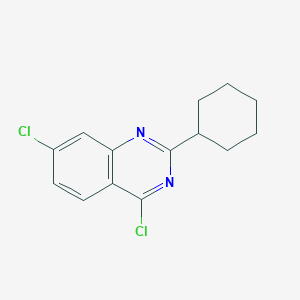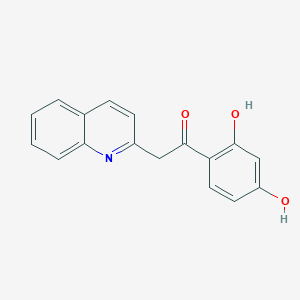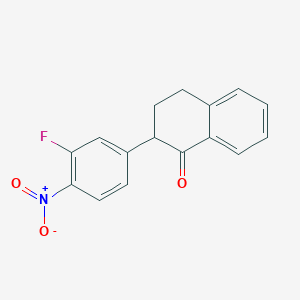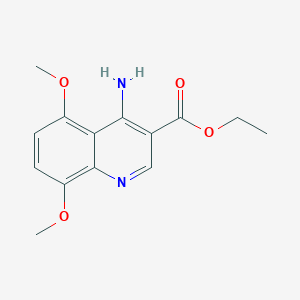
4,7-Dichloro-2-cyclohexylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4,7-Dichloro-2-cyclohexylquinazoline typically involves the reaction of 2-cyclohexylquinazoline with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the chlorination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4,7-Dichloro-2-cyclohexylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced derivatives.
科学研究应用
4,7-Dichloro-2-cyclohexylquinazoline has several scientific research applications, including:
作用机制
The mechanism of action of 4,7-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
4,7-Dichloro-2-cyclohexylquinazoline can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: A two-ring heterocyclic compound used as an intermediate in the synthesis of antimalarial drugs.
2-Cyclohexylquinazoline: A precursor in the synthesis of this compound.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other quinazoline derivatives .
属性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC 名称 |
4,7-dichloro-2-cyclohexylquinazoline |
InChI |
InChI=1S/C14H14Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI 键 |
XPNFCDFTJPZQOL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)






![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)



